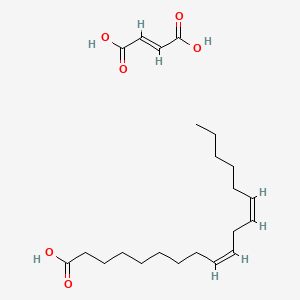
(E)-but-2-enedioic acid;(9Z,12Z)-octadeca-9,12-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linoleic acid fumaric acid modified is a compound derived from the modification of linoleic acid and fumaric acid. Linoleic acid is an omega-6 fatty acid commonly found in vegetable oils, while fumaric acid is a dicarboxylic acid used in food and industrial applications. The modification of these acids aims to enhance their properties and expand their applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of linoleic acid fumaric acid modified typically involves the esterification of linoleic acid with fumaric acid. This reaction is catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction can be carried out in a solvent such as toluene or xylene to facilitate the esterification process.
Industrial Production Methods
Industrial production of linoleic acid fumaric acid modified involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of efficient catalysts and advanced separation techniques ensures the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Linoleic acid fumaric acid modified undergoes various chemical reactions, including:
Oxidation: The double bonds in linoleic acid can be oxidized to form epoxides or hydroxyl groups.
Reduction: The carboxylic groups in fumaric acid can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols, diols.
Substitution: Ester derivatives, amides.
Scientific Research Applications
Linoleic acid fumaric acid modified has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of polymers and other complex molecules.
Biology: Studied for its potential role in cell signaling and membrane structure.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable plastics and coatings.
Mechanism of Action
The mechanism of action of linoleic acid fumaric acid modified involves its interaction with cellular membranes and signaling pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also interacts with various receptors and enzymes, modulating inflammatory responses and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Oleic acid fumaric acid modified: Similar in structure but derived from oleic acid.
Stearic acid fumaric acid modified: Derived from stearic acid, with different physical properties.
Palmitic acid fumaric acid modified: Derived from palmitic acid, used in different industrial applications.
Uniqueness
Linoleic acid fumaric acid modified is unique due to its combination of omega-6 fatty acid properties with the reactivity of fumaric acid
Properties
CAS No. |
68037-30-9 |
|---|---|
Molecular Formula |
C22H36O6 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(9Z,12Z)-octadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O2.C4H4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-3(6)1-2-4(7)8/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);1-2H,(H,5,6)(H,7,8)/b7-6-,10-9-;2-1+ |
InChI Key |
HYZXPRRHBQXSCM-SUSXBYIYSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















